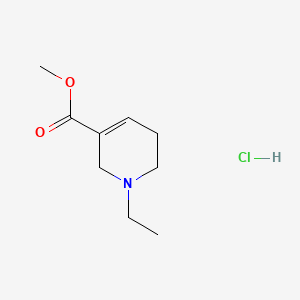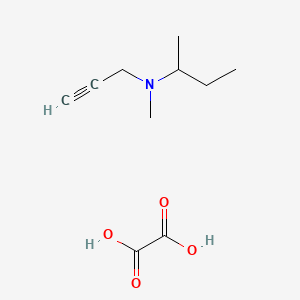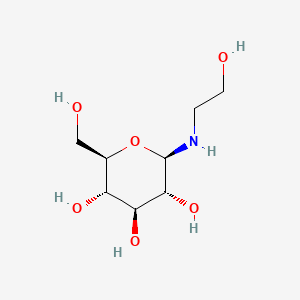
beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is a compound that belongs to the class of glycosylamines Glycosylamines are derivatives of sugars where the anomeric hydroxyl group is replaced by an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- typically involves the reaction of glucose with ethanolamine. The process can be carried out under mild conditions, often requiring a catalyst to facilitate the reaction. One common method involves heating a mixture of glucose and ethanolamine in ethanol until the glucose dissolves .
Industrial Production Methods
For industrial production, the process can be scaled up using a pipeline production method. This involves continuous feeding of reactants and removal of products, which allows for high conversion rates and efficient energy use .
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: This reaction can be used to convert the compound into its corresponding alcohol.
Substitution: This reaction can involve the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of glycosylation processes and as a model compound for understanding carbohydrate-protein interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of glycogen phosphorylase, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose. This helps in maintaining blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
- N-(beta-D-glucopyranosyl)-N’-cyclopropyl oxalamide
- N-(beta-D-glucopyranosyl)-N’-benzoylcarbamoyl
Uniqueness
Beta-D-Glucopyranosylamine, N-(2-hydroxyethyl)- is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its hydroxyl and amine groups provide versatility in chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
124378-00-3 |
|---|---|
Fórmula molecular |
C8H17NO6 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-(2-hydroxyethylamino)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c10-2-1-9-8-7(14)6(13)5(12)4(3-11)15-8/h4-14H,1-3H2/t4-,5-,6+,7-,8-/m1/s1 |
Clave InChI |
QWIWMRDGATVZMF-JAJWTYFOSA-N |
SMILES isomérico |
C(CO)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canónico |
C(CO)NC1C(C(C(C(O1)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


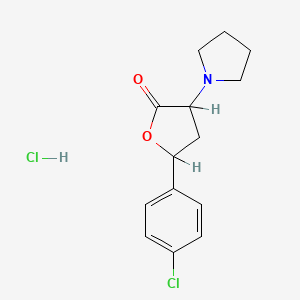
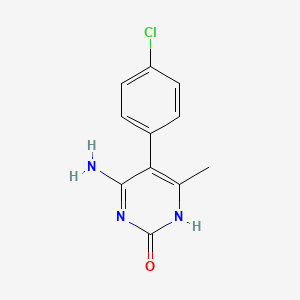
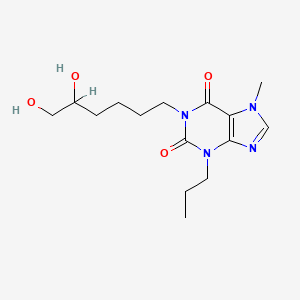

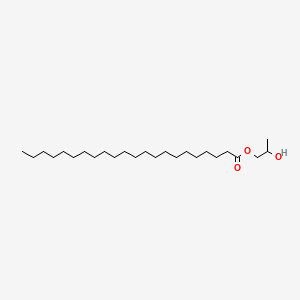
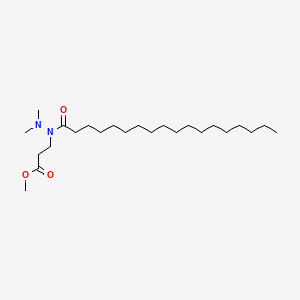
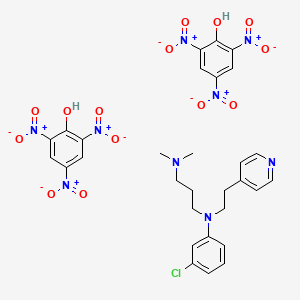
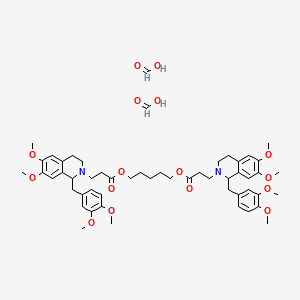
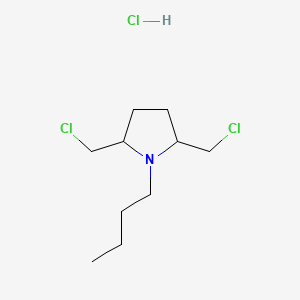
![5-[[4-(Dimethylamino)phenyl]methylene]-1,2,5,6-tetrahydro-1-(2-hydroxyethyl)-4-methyl-2,6-dioxonicotinonitrile](/img/structure/B15185578.png)


